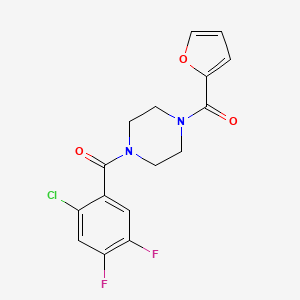![molecular formula C19H18N4O2 B4877222 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B4877222.png)
2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole, also known as GW405833, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called indoles, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects
2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole has been shown to have several biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of enzymes involved in inflammation. Additionally, 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole in laboratory experiments is that it has been extensively studied and its mechanism of action is well-understood. Additionally, it has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation of using 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole in laboratory experiments is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole. One area of interest is its potential therapeutic applications in cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential off-target effects. Finally, the development of more potent and selective analogs of 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole may lead to the discovery of new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole involves a multi-step process that begins with the reaction of isonicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to produce the amide, which is subsequently cyclized to form the indole ring. The final product is obtained by reacting the indole with 4-chlorobenzoyl chloride.
Applications De Recherche Scientifique
2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(14-5-7-20-8-6-14)22-9-11-23(12-10-22)19(25)17-13-15-3-1-2-4-16(15)21-17/h1-8,13,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJRJBCHUKBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4-[(4-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B4877148.png)
![allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4877149.png)
![5-[(2-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4877152.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4877163.png)
![N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4877169.png)
![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B4877176.png)

![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4877179.png)
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-methylbenzamide](/img/structure/B4877185.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4877190.png)



![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877234.png)